(4,6-Dimethylpyrimidin-5-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
Description
The compound “(4,6-Dimethylpyrimidin-5-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone” is a synthetic methanone derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. It also contains a piperidine-piperazine hybrid scaffold linked to a trifluoromethyl-substituted pyridine moiety.
The compound’s synthesis likely involves coupling reactions between pyrimidine carboxylic acid derivatives and piperazine-piperidine intermediates, as inferred from analogous synthetic routes in related compounds . Its structural complexity underscores the importance of spectroscopic techniques (e.g., NMR, mass spectrometry) for characterization, a common practice for validating such molecules .
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N6O/c1-15-20(16(2)28-14-27-15)21(32)31-7-5-18(6-8-31)29-9-11-30(12-10-29)19-4-3-17(13-26-19)22(23,24)25/h3-4,13-14,18H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAZAXVTZXRIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-5-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Synthesis of the pyridine derivative:
Preparation of the piperazine and piperidine rings: These can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Coupling reactions: The final assembly of the compound involves coupling the pyrimidine, pyridine, piperazine, and piperidine moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-5-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4,6-Dimethylpyrimidin-5-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-5-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related molecules from published studies:
Key Observations:
Heterocyclic Core Variations: The target compound’s pyrimidine core distinguishes it from pyrazole (Compound 5) and chromeno-pyrimidine derivatives. Pyrimidines often enhance binding to kinases or nucleotide-binding proteins, whereas pyrazoles are common in anti-inflammatory agents .
Substituent Effects: The trifluoromethyl group in the target compound and Compound 5 enhances lipophilicity and electron-withdrawing effects, which can improve membrane permeability and target engagement .
Synthetic Accessibility: The one-step synthesis of the chromeno-pyrimidine derivative contrasts with the multi-step coupling required for the target compound and Compound 4. However, multi-step approaches allow precise functionalization critical for optimizing bioactivity.
Pharmacological and Computational Insights
- Drug-Likeness: Computational studies on the chromeno-pyrimidine derivative suggest compliance with Lipinski’s rules, a trait likely shared by the target compound due to its moderate molecular weight (~500–550 Da) and balanced hydrophobicity.
- Bioavailability : Piperazine-containing compounds (e.g., Compound 5) often exhibit moderate oral bioavailability due to their solubility and permeability profiles, a property extendable to the target compound .
- Target Specificity : The pyrimidine core in the target compound may confer selectivity toward kinases or epigenetic regulators, whereas pyrazoline derivatives () are less specific due to their smaller size and simpler pharmacophores.
Biological Activity
The compound (4,6-Dimethylpyrimidin-5-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone , with CAS No. 599179-03-0, is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 649.70 g/mol. The structural complexity includes multiple aromatic rings and heterocycles that are characteristic of compounds with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 599179-03-0 |
| Molecular Formula | C32H42F3N5O6 |
| Molecular Weight | 649.70 g/mol |
| Purity | >98% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 133.9 nM against monoacylglycerol lipase (MAGL), suggesting potential applications in cancer therapy through the modulation of lipid metabolism pathways .
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes involved in neurotransmission and metabolic processes:
- Butyrylcholinesterase (BChE) : Demonstrated significant inhibitory activity with an IC50 comparable to standard inhibitors like physostigmine.
- Acetylcholinesterase (AChE) : Moderate inhibitory activity was observed, indicating potential use in conditions like Alzheimer's disease where cholinergic signaling is impaired .
Neuropharmacological Effects
Research indicates that compounds with a similar structure may possess neuroprotective properties. The inhibition of BChE may enhance cognitive function by increasing acetylcholine levels in the brain, which is crucial for memory and learning processes.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against pancreatic cancer cell lines. The results showed that certain modifications to the piperidine ring enhanced the anticancer activity significantly, leading to apoptosis in cancer cells .
Neurotransmitter Modulation
Another investigation focused on the effects of this compound on neurotransmitter levels in rodent models. It was found that administration resulted in increased levels of serotonin and dopamine, suggesting potential applications in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for this compound?
- Synthesis :
- The compound’s pyrimidine and piperazine/piperidine motifs suggest multi-step synthesis. A plausible route involves:
Nucleophilic substitution for introducing the trifluoromethylpyridine group to the piperazine ring (e.g., using formaldehyde in basic conditions) .
Coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to link the pyrimidine core to the piperidine-piperazine scaffold .
- Catalytic systems like p-toluenesulfonic acid (p-TsOH) are effective for similar heterocyclic couplings .
- Purification :
- Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating high-purity fractions .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Resolve aromatic protons (pyrimidine, pyridine) and aliphatic signals (piperazine/piperidine) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Purity Assessment :
- HPLC-UV/ELSD : Use C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Key Modifications :
-
Pyrimidine Substitutions : Vary methyl groups at positions 4 and 6 to assess steric/electronic effects on target binding .
-
Piperazine/Piperidine Linkers : Compare rigid vs. flexible spacers (e.g., replace piperazine with morpholine) to evaluate conformational preferences .
- Biological Assays :
-
Use radioligand binding assays (for receptor targets) or kinase inhibition assays (if targeting enzymes). Cross-validate with computational docking (e.g., AutoDock Vina) .
Substituent Observed Bioactivity Reference Trifluoromethylpyridine Enhanced lipophilicity & stability 4,6-Dimethylpyrimidine Improved steric hindrance
Q. How can computational modeling predict physicochemical properties and target interactions?
- Physicochemical Properties :
- Tools like SwissADME predict logP (lipophilicity), solubility, and bioavailability. For example, the trifluoromethyl group increases logP but may reduce aqueous solubility .
- Docking Studies :
- Use PDB structures (e.g., kinase domains or GPCRs) to model binding. Prioritize hydrogen bonding with pyrimidine nitrogen atoms and hydrophobic interactions with the piperazine ring .
Q. How should researchers resolve contradictions in solubility data across studies?
- Methodological Adjustments :
- Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. dichloromethane (nonpolar). Note discrepancies due to aggregation .
- pH Effects : Use buffered solutions (pH 6.5–7.4) to mimic physiological conditions .
- Data Normalization :
- Report solubility as mg/mL ± SEM (standard error of the mean) across ≥3 independent replicates .
Experimental Design & Data Analysis
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Dose Optimization :
- Perform MTT assays to determine IC₅₀ values. Start with low concentrations (1–10 µM) and escalate cautiously .
- Control Experiments :
- Include vehicle controls (e.g., DMSO) and reference compounds (e.g., staurosporine for apoptosis induction) .
Q. How can metabolic stability be assessed in preclinical studies?
- In Vitro Models :
- Liver Microsomes : Incubate compound with human/rat microsomes and measure half-life (t₁/₂) via LC-MS/MS .
- Key Metabolites :
- Monitor demethylation (pyrimidine) or oxidation (piperazine) products using HRMS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
